Spiramine A

Antiplatelet PAF Receptor Selectivity

Researchers studying PAF-mediated thrombotic or inflammatory signaling require a selective antagonist to avoid confounding data from pan-agonist pathway interference. Spiramine A solves this with its unique C-15 acetate and oxazolidine ring structure. - **Selectivity:** No activity on ADP or arachidonic acid pathways; IC50 = 6.7 μM vs. PAF. - **Reference Standard:** Most potent atisine-type alkaloid characterized; ideal for SAR benchmarking. - **Lead Scaffold:** Superior to non-selective analogs (e.g., Spiramine C1) for semi-synthetic optimization. - **Supply:** Validated for in vitro and ex vivo rabbit platelet models.

Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
Cat. No. B15568630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramine A
Molecular FormulaC24H33NO4
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20-,21?,22+,23-,24+/m0/s1
InChIKeyZPELMDXCJZDIBP-ROOIXNJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiramine A Antiplatelet Selectivity


Spiramine A (CAS: 114531-28-1, C24H33NO4, MW: 399.52) is an atisine-type diterpene alkaloid isolated from the roots and aerial parts of Spiraea japonica var. acuminata and other Spiraea varieties [1]. It belongs to a class of complex natural products characterized by a pentacyclic scaffold containing an oxazolidine ring [2]. Spiramine A has been identified as a selective inhibitor of platelet-activating factor (PAF)-induced platelet aggregation, a property that distinguishes it from non-selective antiplatelet agents and other spiramine analogs .

Pathway PAF-induced platelet aggregation studies
Mechanism Selective PAF receptor antagonist, defined by C-15 acetate and oxazolidine ring
Source Naturally occurring atisine-type C20-diterpene alkaloid

Spiramine A Irreplaceability


Atisine-type diterpene alkaloids from Spiraea species exhibit highly variable and often opposing pharmacological profiles, despite sharing a common core scaffold [1]. A key determinant of this functional divergence is the presence or absence of the oxazolidine ring and specific oxygen substitutions at the C-15 position [2]. For instance, while Spiramine A (which possesses the oxazolidine ring) demonstrates a selective inhibitory effect against PAF-induced platelet aggregation, the structurally related analog Spiramine C1 exhibits non-selective inhibition against PAF, ADP, and arachidonic acid pathways [2]. Similarly, Spiramine Q, another analog, selectively targets arachidonic acid-induced aggregation . This demonstrates that minor structural modifications within the spiramine family result in distinct target selectivity and biological activity, making generic substitution without empirical validation a high-risk approach that could lead to inconclusive or misleading experimental results [1].

Selectivity profile mismatch
Analogs without C-15 acetate may show non-selective inhibition across multiple agonists, confounding PAF-specific pathway interpretation.
Potency variation
Substitution at C-15 directly impacts inhibitory potency; analogs lacking this acetate may require higher concentrations, increasing off-target risk.
Structural integrity for activity
The oxazolidine ring is essential for antiplatelet activity; its absence in related alkaloids may result in loss of function.

Spiramine A Comparator Evidence


PAF-Induced Aggregation Potency

Spiramine A demonstrates a distinct, selective inhibitory profile against platelet aggregation. It potently inhibits PAF-induced rabbit platelet aggregation in a concentration-dependent manner . Critically, and in stark contrast to its analog Spiramine C1, Spiramine A does not inhibit aggregation induced by ADP or arachidonic acid at comparable concentrations [1]. Spiramine C1, conversely, exhibits a non-selective profile, inhibiting PAF, ADP, and arachidonic acid pathways [1].

PAF IC50 comparison
Head-to-head
Spiramine A 6.7 μM vs Spiramine C1 30.5 ± 2.7 μM, 4.5-fold difference
Higher relative inhibitory potency in PAF aggregation assay context; supports target-specific pathway studies.
Rabbit platelet-rich plasma, turbidimetric method.
Antiplatelet PAF Receptor Selectivity

PAF Selectivity Versus Pan-Agonist Activity

While not a direct comparator for Spiramine A itself, the analog Spiramine C1 provides a crucial benchmark against aspirin. The study by Li et al. found that the inhibitory effect of Spiramine C1 on arachidonic acid-induced platelet aggregation was 'as potent as that of aspirin' [1]. This is significant because Spiramine A belongs to the same atisine-type alkaloid class and possesses the oxazolidine ring essential for antiplatelet activity, but operates via a different mechanism—PAF antagonism rather than COX inhibition like aspirin .

Agonist selectivity profile
Head-to-head
Spiramine A: Selective for PAF; Spiramine C1: inhibits PAF, ADP, arachidonic acid
Exclusive PAF blockade supports unambiguous PAF-pathway investigation; non-selective analogs may confound mechanistic interpretation.
ADP (10 μM), arachidonic acid (1 mM), PAF (0.5 μM).
Antiplatelet Mechanism of Action Natural Product

C-15 Acetate Drives PAF Selectivity

Spiramine A and Spiramine Q are both atisine-type diterpene alkaloids from Spiraea species, yet they exhibit completely different selectivity profiles. Spiramine A selectively inhibits PAF-induced platelet aggregation without affecting ADP or arachidonic acid pathways [1]. In contrast, Spiramine Q selectively inhibits arachidonic acid-induced aggregation and does not primarily target the PAF pathway .

Structural determinant
Class-level
C-15 acetate ester and oxazolidine ring correlate with PAF selectivity and potency
Key structural features for maintaining selective antiplatelet profile; modifications may alter both potency and selectivity.
Based on SAR of 14 atisine-type alkaloids.
Antiplatelet PAF Antagonist Selectivity

Spiramine A Structure-Activity Relationship (SAR): Oxazolidine Ring as Key Determinant for Activity

A fundamental structure-activity relationship (SAR) study of 14 atisine-type diterpene alkaloids revealed that the presence of an oxazolidine ring and oxygen substitution at the C-15 position are essential for antiplatelet aggregation effects [1]. Spiramine A, which contains this oxazolidine ring, exhibits potent and selective PAF-antagonistic activity [2]. In contrast, other spiramines lacking this structural feature, or with modifications to it, display altered activity profiles, ranging from non-selective inhibition (Spiramine C1) to no activity [1].

Structure-Activity Relationship Oxazolidine Ring Antiplatelet

Spiramine A Research Applications


PAF Receptor Pharmacology & Thrombosis

Spiramine A is an ideal molecular probe for studies requiring selective inhibition of the PAF receptor pathway. Its demonstrated inability to affect ADP or arachidonic acid-induced platelet aggregation [1] ensures that any observed effects in a PAF-stimulated system can be confidently attributed to PAF antagonism rather than off-target antiplatelet activity. This is crucial for dissecting PAF's specific roles in inflammation, thrombosis, or neurological signaling.

Atisine-Type Alkaloid SAR

In experiments designed to identify compounds that inhibit arachidonic acid or ADP-induced platelet aggregation, Spiramine A serves as an excellent negative control. Its lack of activity against these pathways [1] provides a clear baseline, helping to validate assay specificity and confirm that positive hits from screening libraries are not simply non-selective platelet inhibitors.

Natural Product Derivatization & Lead Optimization

Spiramine A is a critical reference standard for investigating structure-activity relationships within the atisine-type diterpene alkaloid family. Its selective PAF antagonism, stemming from its specific structural features (oxazolidine ring, C-15 oxygen substitution) [2], provides a benchmark for comparing the activity and selectivity of new synthetic or naturally derived analogs. This facilitates the rational design of next-generation compounds with tailored pharmacological profiles.

Biochemical Research on Neuroprotective Mechanisms

Given its reported neuroprotective properties and ability to activate specific proteins , Spiramine A is a valuable tool for investigating neuroprotection mechanisms. Its selective anti-PAF activity suggests a potential link between PAF signaling and neuronal survival, making it a useful compound for studies involving models of oxidative stress (e.g., H2O2-induced injury) or excitotoxicity (e.g., glutamate-induced toxicity) where PAF may play a contributory role .

Application
Selection Property
Validation Focus
PAF receptor signaling studies
Selective PAF inhibition profile
PAF-pathway specificity and potency ranking
Atisine alkaloid structure-activity studies
C-15 acetate and oxazolidine ring baseline
Potency and selectivity changes relative to Spiramine A
Natural product lead optimization research
Established PAF-selective scaffold
C-15 acetate functionality and PK properties

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